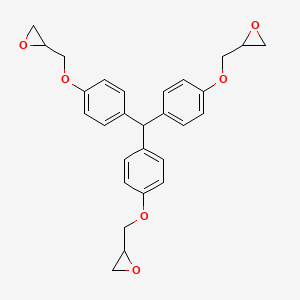
Triphenylolmethane triglycidyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is a complex organic compound with the molecular formula C28H28O6. It is known for its unique structure, which includes three oxirane (epoxide) groups attached to a central methanetriyl group, each linked to a benzene ring through a methanediyl bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane typically involves the reaction of tris(4-hydroxyphenyl)methane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the trioxirane rings .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane rings can produce alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted ethers, amines, or thioethers
科学的研究の応用
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites
作用機序
The mechanism of action of 2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its applications in cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application, such as forming covalent bonds with nucleophilic sites in biomolecules or polymers .
類似化合物との比較
Similar Compounds
- Tris(4-hydroxyphenyl)methane
- Tris(4-aminophenyl)methane
- Tris(4-methoxyphenyl)methane
Uniqueness
2,2’,2’'-(Methanetriyltris(benzene-4,1-diyloxymethanediyl))trioxirane is unique due to its three oxirane rings, which provide multiple reactive sites for chemical modifications. This makes it more versatile compared to similar compounds that may only have hydroxyl, amino, or methoxy groups .
特性
CAS番号 |
43224-82-4 |
|---|---|
分子式 |
C28H28O6 |
分子量 |
460.5 g/mol |
IUPAC名 |
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C28H28O6/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27/h1-12,25-28H,13-18H2 |
InChIキー |
IGZBSJAMZHNHKE-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
正規SMILES |
C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Key on ui other cas no. |
66072-38-6 43224-82-4 |
同義語 |
triphenylolmethane triglycidyl ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















